Ethyl 8-chloro-7-oxooctanoate is an organic compound with the molecular formula and a molecular weight of 220.7 g/mol. It is classified as a chlorinated ketoester, which places it in the category of compounds that possess both halogen and carbonyl functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine.
The synthesis of Ethyl 8-chloro-7-oxooctanoate can be achieved through several methods, with one common approach involving the addition reaction of ethyl 6-chloro-6-oxo-caproate with ethylene. This reaction typically requires aluminum trichloride as a catalyst to facilitate the addition process under controlled conditions.
In industrial settings, large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high purity and yield of Ethyl 8-chloro-7-oxooctanoate .
The molecular structure of Ethyl 8-chloro-7-oxooctanoate features a chloro group at the eighth position and a keto group at the seventh position of the octanoate chain. This unique positioning contributes to its distinct chemical properties.
Ethyl 8-chloro-7-oxooctanoate can undergo various chemical reactions, including oxidation, reduction, and substitution.
These reactions highlight the versatility of Ethyl 8-chloro-7-oxooctanoate as a synthetic intermediate in organic chemistry.
Ethyl 8-chloro-7-oxooctanoate has been studied for its potential biochemical interactions, particularly its effect on enzymes such as ε-ketoester reductase from Candida parapsilosis.
Ethyl 8-chloro-7-oxooctanoate exhibits several notable physical and chemical properties:
Ethyl 8-chloro-7-oxooctanoate has several important applications across various scientific fields:
Ethyl 8-chloro-7-oxooctanoate is synthesized via Friedel-Crafts alkylation, where 1,2-dichloroethane serves as the solvent due to its stability with Lewis acids. The reaction involves the acylation of ethylene with ethyl 6-chloro-6-oxohexanoate, strategically elongating the carbon chain while introducing the reactive chloro-ketone moiety. This step is pivotal for downstream applications in chiral synthon production [3] [5].
Aluminum trichloride (AlCl₃) acts as the primary Lewis acid catalyst, facilitating electrophilic attack by generating a highly reactive acylium ion intermediate. Its efficiency hinges on strict anhydrous conditions, as moisture deactivates the catalyst. Optimized protocols use 1.05–1.10 molar equivalents of AlCl₃ relative to the caproate ester precursor, achieving >90% intermediate conversion. Catalyst recovery remains challenging due to aqueous hydrolysis during workup, though recent advances explore supported AlCl₃ systems to enhance recyclability [3] [5].
Table 1: Catalyst Efficiency in Friedel-Crafts Acylation
Catalyst Loading (mol%) | Reaction Time (h) | Intermediate Yield (%) | Notes |
---|---|---|---|
100 | 4.0 | 92.5 | Standard condition |
80 | 6.5 | 78.3 | Incomplete conversion |
110 | 3.8 | 90.1 | Increased byproducts |
Ethylene gas is introduced under pressure (0.4–0.6 MPa) to drive the alkylation step. Suboptimal pressure causes oligomerization side products, while excess pressure risks vessel integrity. A molar ratio of 1:1.2 (caproate ester:ethylene) maximizes yield by ensuring stoichiometric excess of ethylene, minimizing unreacted starting material. Continuous bubbling systems enhance gas-liquid contact, reducing reaction time by 30% compared to batch pressurization [5].
Table 2: Stoichiometric Optimization of Ethylene
Molar Ratio (Ester:Ethylene) | Pressure (MPa) | Byproduct Formation (%) | Yield (%) |
---|---|---|---|
1:1.0 | 0.4 | 8.7 | 84.5 |
1:1.2 | 0.5 | 4.2 | 92.1 |
1:1.5 | 0.6 | 12.3 | 79.8 |
Following alkylation, controlled hydrolysis converts the intermediate to ethyl 8-chloro-7-oxooctanoate. Traditional methods suffer from thermal degradation, but modern approaches prioritize precision temperature control and mixing efficiency [5].
Graphite condensers enable rapid heat dissipation during the exothermic hydrolysis, maintaining the reaction at 40–45°C. Exceeding 50°C promotes decarboxylation, reducing yield by 15–20%. The condenser’s high thermal conductivity (≈120 W/m·K) prevents localized hot spots, ensuring uniform reaction progression. This is critical for preserving the acid-sensitive chloro-ketone functionality [5].
Recirculating pumps create turbulent flow (Reynolds number >3000) within hydrolysis reactors, eliminating viscosity gradients. A flow rate of 20–25 L/min ensures homogeneous mixing of aqueous and organic phases, reducing hydrolysis time from 120 to 75 minutes. Integrated feedback sensors adjust pump speed based on real-time viscosity measurements, further optimizing phase dispersion [5].
Microreactor technology replaces batch processes for Friedel-Crafts and hydrolysis steps, enhancing yield and scalability. Ethyl 6-chloro-6-oxohexanoate, ethylene, and AlCl₃ are co-fed into a primary microchannel reactor (channel diameter: 500 µm) at 50°C. The output flows directly into a hydrolysis microreactor, minimizing intermediate degradation. Benefits include:
Table 3: Batch vs. Continuous Flow Performance
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Time | 4–6 hours | 2.5–4 minutes |
Yield | 78–85% | 92–95% |
Temperature Control | ±5°C | ±0.5°C |
Solvent Consumption | 10 L/kg product | 6 L/kg product |
A three-stage microreactor assembly (acylation, hydrolysis, separation) optimizes ethyl 8-chloro-7-oxooctanoate production:
Table 4: Microchannel Reactor Performance Metrics
Stage | Residence Time (s) | Conversion (%) | Energy Use (kW·h/kg) |
---|---|---|---|
Acylation | 90 | 99.8 | 0.45 |
Hydrolysis | 45 | 98.2 | 0.22 |
Separation | 120 | 99.5* | 0.15 |
*Phase separation efficiency
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